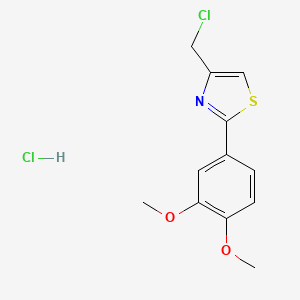
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride
Vue d'ensemble
Description
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride, also known as 4-CM-2-DMPT-HCl, is a synthetic organic compound with a wide range of applications in various scientific fields. It is a white to yellowish-brown crystalline powder that is soluble in water, alcohol, and other polar solvents. It is used in the synthesis of a variety of organic compounds, and is also used as a catalyst in various laboratory experiments.
Applications De Recherche Scientifique
Spectroscopic Evidence and Intermediate Formation
The synthesis of thiazole derivatives, including 4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride, often involves complex reactions where intermediates such as spirooxirane play a crucial role. Spectroscopic methods, particularly NMR spectroscopy, have been employed to provide evidence for the existence of these intermediates, enhancing our understanding of the reaction mechanisms involved in the synthesis of thiazole derivatives. This knowledge is pivotal for optimizing synthesis processes in medicinal chemistry and material science (Ross A. Johnson et al., 1992).
Corrosion Inhibition
Thiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals, including steel used in oil wells, which are often exposed to corrosive environments. Studies have shown that thiazole compounds can efficiently inhibit corrosion, thereby extending the life of these materials. This application is particularly relevant in the oil and gas industry, where material durability is of paramount importance (M. Yadav et al., 2015).
Anti-inflammatory and Analgesic Activities
Research into the biological activities of thiazole derivatives has revealed their potential as anti-inflammatory and analgesic agents. Certain thiazole compounds have been found to exhibit significant anti-inflammatory activity by inhibiting enzymes involved in inflammatory processes, such as 5-lipoxygenase. These findings suggest that thiazole derivatives could be developed into new therapeutic agents for treating diseases characterized by inflammation, such as asthma and rheumatoid arthritis (J. Suh et al., 2012).
Theoretical and Computational Studies
Theoretical studies have been conducted on thiazole derivatives to understand their intramolecular hydrogen bonding, which influences their chemical properties and biological activities. Computational methods, including density functional theory (DFT), provide insights into the molecular structures of these compounds, facilitating the design of more effective and selective drugs or materials (M. Castro et al., 2007).
Synthesis of Novel Thiazole Derivatives
The development of new synthetic methodologies has enabled the preparation of a wide variety of thiazole derivatives with potential applications in medicinal chemistry and material science. These methods offer pathways to novel compounds with enhanced properties or specific functionalities, opening new avenues for research and development (V. Sinenko et al., 2017).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S.ClH/c1-15-10-4-3-8(5-11(10)16-2)12-14-9(6-13)7-17-12;/h3-5,7H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVPWOZFKMIFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Chloromethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



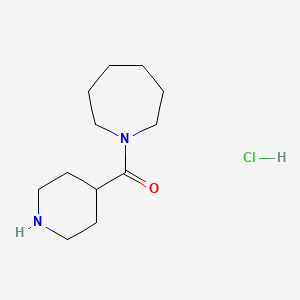
![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B3374937.png)
![Sodium (dibenzo[b,d]furan-2-yloxy)acetate](/img/structure/B3374943.png)
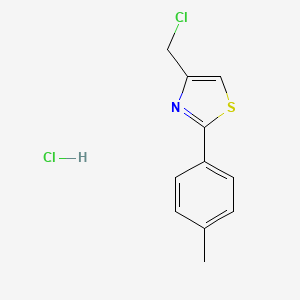
![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)


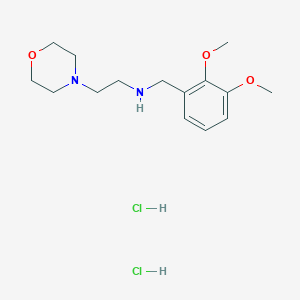
![4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3374994.png)

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3375007.png)
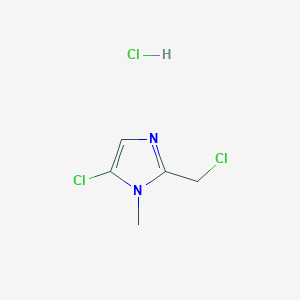
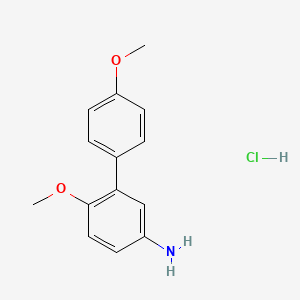
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B3375024.png)